molecular formula C17H22ClN3O2 B5555818 ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate

ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate

Cat. No. B5555818
M. Wt: 335.8 g/mol
InChI Key: QQRMZOYLAQDXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate is a chemical compound that has been synthesized for its potential use in scientific research. This compound is commonly referred to as DMQX and is known for its ability to block ionotropic glutamate receptors.

Scientific Research Applications

Synthesis and Cytotoxic Activity

Quinoline derivatives have been synthesized and tested for their cytotoxic activities against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic properties against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds showing IC50 values less than 10 nM (Deady et al., 2003). These findings highlight the potential of quinoline derivatives in the development of new anticancer agents.

Heterocyclic Chemistry

Quinoline derivatives serve as key intermediates in the synthesis of complex heterocyclic compounds. For example, the synthesis of 2,4-bis(dimethylamino)quinolines was achieved through the HMPT-induced ring closure of anthranilates, demonstrating the versatility of quinoline derivatives in heterocyclic chemistry (Pedersen, 1977).

Photovoltaic Applications

Quinoline derivatives have also found applications in the fabrication of organic-inorganic photodiode devices. The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives were studied, showing their potential use in photodiodes due to their favorable electrical properties and sensitivity to illumination (Zeyada et al., 2016).

properties

IUPAC Name

ethyl 6-chloro-4-[2-(dimethylamino)ethylamino]-8-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-5-23-17(22)14-10-20-15-11(2)8-12(18)9-13(15)16(14)19-6-7-21(3)4/h8-10H,5-7H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRMZOYLAQDXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCCN(C)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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